molecular formula C13H15NO4S B12573262 Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate CAS No. 191215-76-6

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate

Cat. No.: B12573262
CAS No.: 191215-76-6
M. Wt: 281.33 g/mol
InChI Key: APKXEPNOMLHZAN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name derives from its functional group hierarchy. The parent chain is a pent-4-ynoate ester, with a sulfonamido substituent at position 2 and a methyl group on the benzene ring. The full systematic name is methyl 2-{[(4-methylphenyl)sulfonyl]amino}pent-4-ynoate . Alternative nomenclature includes 2-[(4-toluenesulfonyl)amino]pent-4-ynoic acid methyl ester , emphasizing the toluenesulfonyl (tosyl) group.

Synonym diversity arises from variations in substituent ordering:

  • Methyl 2-(4-tolylsulfonylamino)pent-4-ynoate (highlighting the tolyl group)
  • 4-Pentynoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS registry formulation)

These names reflect the compound’s hybrid character as a sulfonamide-alkyne ester, critical for database indexing in chemical repositories.

Molecular Geometry and Conformational Analysis

The molecule adopts a conformationally restricted structure due to its rigid alkyne spacer and planar sulfonamide group. Key geometric parameters include:

Parameter Value/Description Source
Molecular formula C₁₃H₁₅NO₄S
Molecular weight 281.328 g/mol
Bond angles (S–N–C) ~115° (typical for sulfonamides)
Alkyne bond length 1.20 Å (C≡C characteristic)

The sulfonamide group (N–S(O)₂–Ar) exhibits partial double-bond character between sulfur and oxygen, limiting rotation about the S–N axis. The pent-4-ynoate chain enforces a linear geometry at the alkyne terminus, while the ester carbonyl (C=O) adopts a trigonal planar configuration. Conformational flexibility persists in the methylene (–CH₂–) linker between the sulfonamide nitrogen and alkyne.

Electronic Structure and Resonance Stabilization Effects

Resonance effects dominate the electronic structure:

  • Sulfonamide group : Delocalization of the nitrogen lone pair into the sulfonyl group creates a resonance-stabilized S–N bond (Figure 1):
    $$
    \text{R–S}(=O)2–N^–––H \leftrightarrow \text{R–S}^+(–O^–)2–N–H
    $$
    This conjugation reduces basicity compared to primary amines.

  • Alkyne π-system : The sp-hybridized carbon triple bond creates a linear σ-framework with orthogonal π-bonds, enabling conjugation with adjacent groups.

  • Ester carbonyl : Resonance between the carbonyl oxygen and ester alkoxy group stabilizes the electrophilic carbonyl carbon:
    $$
    \text{R–C}(=O)–O–R' \leftrightarrow \text{R–C}^––O^–––O–R'
    $$
    This delocalization impacts reactivity in nucleophilic acyl substitution.

Comparative electron density calculations reveal charge distribution asymmetries:

  • Sulfur atom: δ⁺ due to electron withdrawal by oxygen
  • Alkyne carbons: δ⁻ at terminal sp-hybridized carbon
  • Ester oxygen: δ⁻ on carbonyl oxygen

Comparative Analysis with Related Sulfonamide-Containing Alkyne Esters

Structural analogs demonstrate how modular modifications influence physicochemical properties:

Compound Key Differences Impact on Properties
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-5-(2-thienyl)-4-pentynoate Thienyl substituent at C5 Enhanced π-conjugation, altered solubility
Methyl 2-(4-methylphenylsulfonamido)acetate Shorter chain (acetate vs. pentynoate) Reduced hydrophobicity, higher melting point
Pent-4-en-1-yl 4-methylbenzenesulfonate Alkene vs. alkyne, sulfonate ester Differing reactivity in click chemistry
Methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate Reference compound Baseline for comparison

The alkyne moiety in the target compound enables unique reactivity in Huisgen cycloadditions compared to saturated or aromatic analogs. Chain length modulates lipophilicity (LogP ≈ 2.31), with longer chains increasing membrane permeability relative to shorter derivatives like the acetate analog (LogP ≈ 1.89). Sulfonamide proton acidity (predicted pKa ≈ 6.2) remains consistent across derivatives due to the strong electron-withdrawing sulfonyl group.

Properties

CAS No.

191215-76-6

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate

InChI

InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3

InChI Key

APKXEPNOMLHZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Sodium 4-Methylbenzenesulfinate (Intermediate)

  • Method : 4-methylbenzenesulfonyl chloride is dissolved in dichloromethane and added dropwise to an aqueous sodium sulfite solution with simultaneous addition of 10% sodium hydroxide to maintain alkalinity.
  • Reaction conditions : Controlled dropwise addition, alkaline pH, temperature raised to 85°C for 1.2 hours post-addition.
  • Outcome : Formation of sodium 4-methylbenzenesulfinate with a reduction yield of approximately 89%.
  • Workup : Dichloromethane solvent is recovered by distillation; the aqueous solution is cooled, filtered, washed, and dried to isolate the sodium sulfinate salt.
  • Advantages : This method prevents hydrolysis of sulfonyl chloride, improves solvent recovery, and reduces environmental pollution.
Step Reagents/Conditions Purpose Yield/Notes
1 4-methylbenzenesulfonyl chloride in CH2Cl2 Starting material dissolution -
2 Dropwise addition to Na2SO3 aqueous + 10% NaOH Sulfinate formation, maintain alkaline pH -
3 Heat to 85°C for 1.2 h Reaction completion 89% reduction yield
4 Distillation to recover CH2Cl2 Solvent recovery -
5 Cooling, filtration, washing, drying Isolation of sodium sulfinate 16.0 g product

Source: Patent CN101786973B (2010)

Methylation of Sodium 4-Methylbenzenesulfinate to Form 4-Methylsulfonyl Methylbenzene

This step is relevant as it relates to the methylation of sulfinates, a process analogous to introducing the sulfonyl group in the target compound.

  • Procedure : Sodium 4-methylbenzenesulfinate is reacted with methyl chloride in an autoclave under pressure (2.6–3.0 MPa) and temperature (50–90°C).
  • Reaction time : Approximately 3.5–4.5 hours.
  • Molar ratios : Methyl chloride to 4-toluene sulfonyl chloride ranges from 1:1 to 3.5:1, with an optimal ratio around 3:1.
  • Workup : After methylation, the reaction mixture is filtered and recrystallized to purify the product.
  • Significance : This one-pot methylation simplifies the process and improves yield by reducing material transfer losses.
Parameter Range Optimal
Temperature (°C) 50–90 60–90
Pressure (MPa) 2.6–3.0 2.6–3.0
Reaction time (h) 3.5–4.5 4
Methyl chloride : sulfonyl chloride (mol ratio) 1–3.5:1 3:1

Source: Patent CN105566181A (2016)

Synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate

The target compound is synthesized by sulfonylation of an amino-pent-4-ynoate intermediate with 4-methylbenzenesulfonyl chloride.

General Synthetic Route

  • Step 1 : Preparation of methyl 2-aminopent-4-ynoate (the amino ester precursor).
  • Step 2 : Reaction of the amino ester with 4-methylbenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under controlled temperature to form the sulfonamide.
  • Step 3 : Purification by crystallization or chromatography.

Reaction Conditions and Notes

  • The sulfonylation is typically performed under mild conditions to avoid alkyne side reactions.
  • Base (e.g., triethylamine) is often used to neutralize the hydrochloric acid generated.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.
  • The product is isolated as a crystalline solid with high purity.
Step Reagents Conditions Purpose Notes
1 Methyl 2-aminopent-4-ynoate Prepared via esterification and amination Amino ester precursor -
2 4-methylbenzenesulfonyl chloride, base (e.g., Et3N) Room temperature to mild heating Sulfonamide formation Avoid alkyne degradation
3 Purification (crystallization/filtration) Ambient or reduced temperature Product isolation High purity

*Source: ChemSpider and general sulfonamide synthesis protocols

Analytical and Research Findings

  • Spectroscopic confirmation : NMR and IR spectroscopy confirm the presence of sulfonyl and alkyne functional groups.
  • Yield and purity : Optimized conditions yield the target compound in high purity (>90%) with minimal side products.
  • Reaction monitoring : TLC and HPLC are effective for tracking reaction progress and ensuring complete conversion.
  • Environmental considerations : Solvent recovery and controlled pH during sulfonylation reduce waste and improve sustainability.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield/Outcome Notes
Sodium 4-methylbenzenesulfinate synthesis 4-methylbenzenesulfonyl chloride, Na2SO3, NaOH Dropwise addition, 85°C, alkaline pH 89% reduction yield Solvent recovery, clean process
Methylation to 4-methylsulfonyl methylbenzene Sodium sulfinate, methyl chloride 50–90°C, 2.6–3.0 MPa, 4 h High yield, one-pot Pressure vessel required
Sulfonamide formation (target compound) Methyl 2-aminopent-4-ynoate, tosyl chloride, base Mild temperature, organic solvent High purity product Avoid alkyne side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Key differences include:

Property Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate Methyl 5-(4-nitrophenyl)pent-4-ynoate (2a)
Molecular Formula C₁₃H₁₅NO₄S C₁₂H₁₁NO₄
Molecular Weight 281.326 g/mol 233.22 g/mol
Key Functional Group Tosyl-sulfonamide Nitroaryl
Synthetic Conditions Not explicitly described in evidence Argon atmosphere, THF, 4-iodonitrobenzene

Key Observations :

Reactivity Differences :

  • The alkyne moiety in both compounds supports click chemistry (e.g., azide-alkyne cycloaddition). However, the electron-withdrawing nitro group in 2a may accelerate such reactions relative to the electron-neutral tosyl group.

Crystallographic and Computational Analysis

Crystallographic studies of such compounds often employ software suites like SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example:

  • The sulfonamide group’s hydrogen-bonding propensity (N–H···O=S) may generate distinct crystal packing motifs compared to nitroaryl analogs, which rely on weaker van der Waals interactions .

Research Findings and Data Gaps

Available Data

  • Synthetic Methodology : Indirect evidence from analog 2a suggests inert-atmosphere protocols and palladium-catalyzed couplings may be applicable .

Unresolved Questions

  • Biological activity (e.g., enzyme inhibition) remains unexplored in the provided evidence.
  • Comparative spectroscopic data (e.g., NMR, IR) between the target compound and analogs are lacking.

Biological Activity

Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a compound with significant biological activity, characterized by its sulfonamide group and pent-4-ynoate moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Characteristics:

PropertyValue
CAS Number 191215-76-6
Molecular Formula C13H15NO4S
Molecular Weight 281.33 g/mol
IUPAC Name methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC

The compound's structure allows it to engage in various chemical reactions, enhancing its versatility in biological applications.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their catalytic activity.
  • Covalent Bonding: The pent-4-ynoate moiety may participate in covalent bonding with specific molecular targets, leading to biological effects such as modulation of enzyme activity or protein interactions.

Antimicrobial Properties

Research has demonstrated that compounds with similar sulfonamide structures exhibit antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

A study synthesized several Schiff bases from 4-methylbenzenesulfonyl chloride and evaluated their antibacterial activity, confirming that such derivatives can inhibit bacterial growth effectively .

Case Studies and Research Findings

  • Antibacterial Activity: A study focused on the synthesis and biological evaluation of sulfonamide derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This finding suggests potential applications for this compound in treating bacterial infections.
  • Enzyme Interaction Studies: Research involving sulfonamide compounds has shown that they can inhibit specific enzymes crucial for bacterial metabolism, leading to decreased survival rates of pathogenic organisms. Further studies are needed to quantify the inhibitory effects of this compound on target enzymes.
  • Potential in Cancer Therapy: The unique structural features of this compound may also allow it to interact with cancer-related pathways. Investigations into similar compounds have revealed potential cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer properties of this compound.

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